(5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-1H-1,2,3-triazol-4-yl)(indolin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-1H-1,2,3-triazol-4-yl)(indolin-1-yl)methanone is a useful research compound. Its molecular formula is C24H22N6OS and its molecular weight is 442.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Chemistry and Characterization Compounds containing elements of the structure, such as triazole, pyrimidinone, and thione derivatives, are of significant interest in synthetic chemistry for their potential to form the backbone of various synthetic targets with diverse applications. For instance, the synthesis and characterization of new triazole and triazolidin derivatives demonstrate the interest in exploring the chemical space around these moieties for potential applications, including material science and drug discovery (Abosadiya et al., 2018).
Pharmacological Research While the direct application of the compound for drug use and dosage was excluded from this inquiry, it's worth noting that structural analogs or compounds with similar functional groups have been evaluated for their pharmacological properties. For example, novel pyrazole derivatives with different moieties have been synthesized and assessed for antimicrobial and anticancer activities, highlighting the potential of such structures in medicinal chemistry (Hafez et al., 2016).
Material Science and Nonlinear Optical Properties The structural motifs present in the compound also find relevance in materials science, particularly in the design of molecules with nonlinear optical (NLO) properties. The pyrimidine ring, a common feature in the given compound, is a core structure in molecules investigated for NLO applications, due to its electronic properties and ability to contribute to the overall molecular polarization under external electric fields. A study on thiopyrimidine derivatives explored their electronic, linear, and nonlinear optical properties, providing a foundation for the development of new materials with potential optoelectronic applications (Hussain et al., 2020).
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1-phenyltriazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6OS/c1-16-14-17(2)26-24(25-16)32-15-21-22(27-28-30(21)19-9-4-3-5-10-19)23(31)29-13-12-18-8-6-7-11-20(18)29/h3-11,14H,12-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXVXHUUPKZTLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=C(N=NN2C3=CC=CC=C3)C(=O)N4CCC5=CC=CC=C54)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.